(1R,2S)-2-aminocyclopentanol

Description

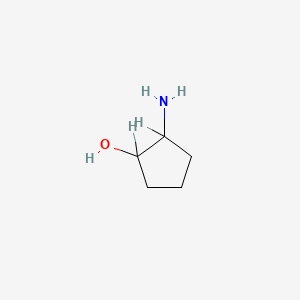

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Stereochemistry in a Versatile Chiral Building Block

An In-Depth Technical Guide to the Physical Properties of (1R,2S)-2-Aminocyclopentanol

This compound is a bifunctional organic compound that has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and asymmetric synthesis. As a chiral 1,2-amino alcohol, its value is intrinsically linked to its defined three-dimensional structure. The cyclopentane ring provides a conformationally constrained scaffold, while the specific (1R,2S) stereochemistry places the amino and hydroxyl groups in a cis configuration. This spatial arrangement is not a trivial detail; it governs the molecule's reactivity, its interactions with biological targets, and its utility as a precursor for complex, stereochemically-defined molecules.

This technical guide offers an in-depth exploration of the core physical, chemical, and spectroscopic properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to provide a causal understanding of why this molecule behaves as it does, offering field-proven insights into its characterization and application. By understanding these fundamental properties, researchers can more effectively leverage this compound in the synthesis of novel therapeutics and other high-value chemical entities.[1][2][3]

Section 1: Molecular Structure and Core Physical Properties

The foundation of this compound's utility lies in its precise molecular architecture. The IUPAC name, cis-(1R,2S)-2-aminocyclopentan-1-ol, explicitly details this structure.[4] The cis descriptor indicates that the amino (-NH₂) and hydroxyl (-OH) groups reside on the same face of the cyclopentane ring. This proximity allows for the potential of intramolecular hydrogen bonding, a key feature influencing its physical properties and conformational preferences.

Caption: 2D representation of this compound highlighting the cis stereochemistry.

Summary of Physical Data

The following table consolidates the key physical and chemical properties of this compound (free base). It is critical to distinguish these from the properties of its hydrochloride salt, which exhibits different characteristics, such as a higher melting point and enhanced aqueous solubility.

| Property | Value | Source(s) |

| IUPAC Name | cis-(1R,2S)-2-aminocyclopentan-1-ol | [4] |

| CAS Number | 260065-85-8 | [4][5] |

| Molecular Formula | C₅H₁₁NO | [4][5] |

| Molecular Weight | 101.15 g/mol | [4][6] |

| Appearance | Varies; often an oil or low-melting solid | N/A |

| Boiling Point | ~179 °C | [7][8] |

| Density | ~1.084 g/cm³ | [7][8] |

| Flash Point | ~62 °C | [7] |

| pKa (Predicted) | 14.93 ± 0.40 | [7] |

| LogP (Predicted) | -0.4 to 0.56 | [4][6][7] |

Solubility Profile

As a small molecule containing both a polar hydroxyl group and a basic amino group, this compound is expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in nonpolar solvents like hexanes is likely to be limited.

For many applications, particularly in pharmaceutical development, the compound is converted to its hydrochloride salt.[1] This salt formation protonates the basic amino group, creating an ammonium chloride salt that dramatically increases aqueous solubility, making it easier to handle and formulate in biological assays.[1]

Section 2: Spectroscopic and Analytical Characterization

Authenticating the structure and purity of this compound is paramount. The following section outlines the expected spectroscopic signatures, providing a self-validating framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclopentane ring's protons. Key diagnostic signals would include two distinct multiplets in the upfield region corresponding to the protons on the carbons bearing the hydroxyl and amino groups (C1-H and C2-H). The chemical shifts of the -OH and -NH₂ protons are variable and depend on concentration and solvent, often appearing as broad singlets.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbons of the cyclopentane ring. The carbons attached to the electronegative oxygen (C1) and nitrogen (C2) atoms will be deshielded and appear further downfield (higher ppm) compared to the other three aliphatic carbons in the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for confirming the presence of the key functional groups.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

-

N-H Stretch: A medium-intensity, moderately broad peak (or a doublet for a primary amine) is anticipated in the 3300-3500 cm⁻¹ region. This band often overlaps with the O-H stretch.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000 cm⁻¹ .

-

C-O Stretch: A strong band for the C-O single bond stretch is expected in the fingerprint region, typically around 1050-1150 cm⁻¹ .[9]

-

N-H Bend: A bending vibration for the primary amine can be observed around 1590-1650 cm⁻¹ .

The cis configuration may facilitate intramolecular hydrogen bonding, which can cause the O-H and N-H stretching bands to appear at a slightly lower frequency (wavenumber) and be broader than in the corresponding trans isomer, where such bonding is not possible.[10]

Mass Spectrometry (MS)

In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z of 101, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of water (M-18), ammonia (M-17), or cleavage of the cyclopentane ring.

Section 3: Experimental Protocols and Workflows

Trustworthiness in research relies on robust and reproducible methodologies. This section provides validated workflows for the synthesis and analysis of this compound.

Synthesis Overview: A Common Synthetic Pathway

A frequently employed strategy for synthesizing enantiomerically pure this compound involves the stereoselective reduction of a precursor molecule. One such pathway begins with the corresponding azido-alcohol, (1R,2S)-cis-2-azidocyclopentanol.[7] The azide group serves as a masked amine.

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: Dissolve the starting material, (1R,2S)-cis-2-azidocyclopentanol, in a suitable solvent (e.g., methanol or ethanol for catalytic hydrogenation).

-

Reduction: Introduce a reducing agent. For catalytic hydrogenation, add a catalyst like Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere. Alternatively, a chemical reductant like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent can be used.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Workup & Isolation: Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure. Perform an appropriate aqueous workup to isolate the crude product.

-

Purification: Purify the final compound using techniques such as distillation or column chromatography to achieve high purity.

Protocol for Chiral Purity Analysis

Confirming the enantiomeric excess (e.e.) is the ultimate validation of a chiral synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1R,2S)-2-aminocyclopentan-1-ol 97% | CAS: 260065-85-8 | AChemBlock [achemblock.com]

- 6. (1S,2S)-2-Aminocyclopentanol | C5H11NO | CID 11571787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopentanol,2-amino-,(1R,2S)-(9CI)|lookchem [lookchem.com]

- 8. 68327-03-7 CAS MSDS (Cyclopentanol,2-amino-,(1R,2R)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

A Technical Guide to (1R,2S)-2-Aminocyclopentanol (CAS: 260065-85-8): Properties, Synthesis, and Applications in Asymmetric Synthesis

Introduction: (1R,2S)-2-aminocyclopentanol is a chiral amino alcohol that has garnered significant attention within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its rigid cyclopentane backbone and defined stereochemistry make it a valuable building block and a precursor to highly effective chiral auxiliaries.[1] This guide provides an in-depth analysis of its chemical properties, a detailed synthetic protocol, its critical applications in directing stereoselective reactions, and essential safety information for researchers and drug development professionals.

Section 1: Physicochemical and Structural Properties

This compound is a C5 compound featuring both an amine and a hydroxyl group in a specific cis configuration on a cyclopentane ring. This defined stereochemistry is the source of its utility in asymmetric synthesis.

| Property | Value | Source |

| CAS Number | 260065-85-8 | [2] |

| Molecular Formula | C₅H₁₁NO | [2][3] |

| Molecular Weight | 101.15 g/mol | [3] |

| IUPAC Name | (1R,2S)-2-aminocyclopentan-1-ol | [3] |

| Synonyms | (1R,2S)-cis-2-Aminocyclopentanol | [3][4] |

| Boiling Point | 179 °C | [2][5] |

| Density | 1.084 g/cm³ | [2][5] |

| Flash Point | 62 °C | [2][5] |

| SMILES | C1CO">C@@HN | [3] |

| InChIKey | JFFOUICIRBXFRC-CRCLSJGQSA-N | [3] |

Section 2: Synthesis of this compound

The enantiomerically pure form of this amino alcohol can be prepared in multigram quantities from commercially available starting materials. A common and effective route begins with ethyl 2-oxocyclopentanecarboxylate, leveraging a biocatalytic reduction and a Curtius rearrangement.[1]

Synthetic Pathway Overview

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on established methodologies for producing chiral aminoalcohols.[1]

-

Biocatalytic Reduction:

-

Suspend ethyl 2-oxocyclopentanecarboxylate in a buffered aqueous solution containing baker's yeast.

-

Incubate the mixture with gentle agitation for 48-72 hours, monitoring the conversion by TLC or GC. The yeast's enzymes selectively reduce the ketone to the corresponding (1R,2S)-alcohol.

-

Filter the mixture through celite to remove yeast cells and extract the aqueous phase with ethyl acetate.

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate.

-

-

Saponification:

-

Dissolve the crude ester from the previous step in a mixture of THF and water.

-

Add 1 M aqueous NaOH solution and stir at room temperature for 1-2 hours until the reaction is complete.

-

Cool the mixture to 0 °C and carefully acidify to pH 3 with 1 N HCl.

-

Extract the product thoroughly with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and evaporated to yield (1R,2S)-2-hydroxycyclopentanecarboxylic acid.

-

-

Curtius Rearrangement:

-

Caution: This step involves the formation of a potentially explosive acyl azide intermediate and should be performed with appropriate safety measures.

-

Dissolve the carboxylic acid in an inert solvent like toluene.

-

Add diphenylphosphoryl azide (DPPA) and triethylamine (TEA), then heat the mixture to reflux. The acyl azide forms in situ and rearranges to an isocyanate.

-

Add aqueous HCl to the reaction mixture to hydrolyze the isocyanate, affording the target this compound, typically as its hydrochloride salt.

-

The free amine can be obtained by neutralization with a base followed by extraction.

-

-

Purification and Characterization:

-

The final product can be purified by distillation or crystallization.

-

Confirm the structure and stereochemical purity using ¹H NMR, ¹³C NMR spectroscopy, and chiral HPLC analysis.

-

Section 3: Core Applications in Asymmetric Synthesis

The primary utility of this compound is its role as a precursor to a robust chiral auxiliary, which is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[6][7]

Formation of the Oxazolidinone Auxiliary

This compound is readily converted into the conformationally rigid (4R,5S)-cyclopentano[d]oxazolidin-2-one. This is typically achieved by reaction with phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI). This oxazolidinone can then be N-acylated with a carboxylic acid derivative. The resulting imide is the active species in asymmetric transformations.[1]

Application in Asymmetric Aldol Reactions

The N-acylated oxazolidinone serves as an excellent chiral director in aldol reactions, consistently producing syn-aldol products with exceptionally high diastereoselectivity.[1]

Asymmetric Aldol Reaction Workflow

Caption: Workflow for an auxiliary-controlled asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction[1]

-

Enolate Formation:

-

Dissolve the N-acyl oxazolidinone derivative in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to generate the corresponding Z-enolate. Stir for 30-60 minutes.

-

-

Aldol Addition:

-

Add the desired aldehyde to the enolate solution at -78 °C.

-

Allow the reaction to proceed for several hours, gradually warming to a higher temperature (e.g., -20 °C or 0 °C) as required.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the resulting aldol adduct by silica gel chromatography. The diastereomeric excess (%de) can be determined at this stage by HPLC or high-field ¹H NMR spectroscopy.

-

-

Auxiliary Cleavage:

-

Dissolve the purified adduct in a THF/water mixture and cool to 0 °C.

-

Add an aqueous solution of lithium hydroperoxide (LiOOH), prepared from LiOH and H₂O₂.

-

Stir the mixture until the starting material is consumed. This cleaves the auxiliary, yielding the desired chiral β-hydroxy acid and recovering the (4R,5S)-cyclopentano[d]oxazolidin-2-one, which can be recycled.

-

The high diastereofacial selectivity (>99% de) observed in these reactions is attributed to the rigid chelated transition state formed by the lithium enolate, where the fused cyclopentyl ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face.[1]

Section 4: Safety and Handling

-

Hazard Identification : The hydrochloride salt is classified as causing skin irritation and serious eye damage.[8][9] Harmful if swallowed.[10]

-

Precautionary Measures :

-

Engineering Controls : Use in a well-ventilated area or a chemical fume hood.[9]

-

Personal Protective Equipment (PPE) : Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][9][11]

-

Handling : Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling.[8]

-

-

First Aid :

-

Eye Contact : Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Skin Contact : Wash off with plenty of soap and water. If irritation occurs, get medical help.[9]

-

Ingestion : Rinse mouth. Do not induce vomiting. Call a poison control center or doctor immediately.[10]

-

-

Storage : Store in a tightly sealed container in a cool, dry place.[11]

Section 5: Conclusion

This compound is a highly valuable chiral building block in modern organic synthesis. Its utility is most profoundly demonstrated in its conversion to a cyclopentano-fused oxazolidinone auxiliary, which directs asymmetric alkylation and aldol reactions with outstanding levels of stereocontrol. This reliability makes it an indispensable tool for chemists in academic research and the pharmaceutical industry, enabling the efficient and predictable synthesis of complex, enantiomerically pure molecules that are foundational to drug discovery and development.

References

-

Cyclopentanol,2-amino-,(1R,2S)-(9CI) - LookChem. [Link]

-

This compound | C5H11NO | CID 12886905 - PubChem. [Link]

-

Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - National Institutes of Health (NIH). [Link]

-

Cyclopentanol,2-amino-,(1R,2S)-(9CI) CAS#: 260065-85-8 - Molbase. [Link]

-

Chiral auxiliary - Wikipedia. [Link]

-

Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Chiral auxiliary - Wikiwand. [Link]

Sources

- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2S)-cis-2-Aminocyclopentanol hydrochloride | 137254-03-6 [m.chemicalbook.com]

- 5. Cyclopentanol,2-amino-,(1R,2S)-(9CI) CAS#: 260065-85-8 [m.chemicalbook.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Chiral auxiliary - Wikiwand [wikiwand.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. (1R,2S)-2-aminocyclopentan-1-ol 97% | CAS: 260065-85-8 | AChemBlock [achemblock.com]

Introduction: The Significance of a Chiral Scaffold

An In-Depth Technical Guide to the Synthesis of (1R,2S)-2-Aminocyclopentanol: Strategies and Applications

This compound is a pivotal chiral building block in modern medicinal chemistry. Its rigid cyclopentane core, featuring a specific cis-1,2-amino alcohol stereochemistry, serves as a crucial scaffold for synthesizing a class of potent therapeutic agents known as carbocyclic nucleosides.[1] In these analogues, the furanose oxygen of a natural nucleoside is replaced by a methylene group, a modification that confers significant metabolic stability. This structural change prevents the cleavage of the N-glycosidic bond by phosphorylase enzymes, thereby enhancing the molecule's in vivo half-life and therapeutic efficacy.[2][3]

The synthesis of carbocyclic nucleosides for antiviral (e.g., HIV, Hepatitis B) and anticancer therapies has driven substantial research into efficient and stereoselective routes to obtain this compound.[1][2] The primary challenge lies in the precise control of stereochemistry at two adjacent chiral centers (C1 and C2), requiring methods that can establish both the relative cis configuration and the absolute (1R,2S) stereochemistry in high purity. This guide provides a detailed exploration of the principal synthetic strategies employed to produce this valuable intermediate, offering insights into the rationale behind methodological choices for researchers and professionals in drug development.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches: the resolution of a racemic mixture, synthesis from the chiral pool, and asymmetric synthesis. Each strategy offers distinct advantages and challenges concerning efficiency, scalability, and cost.

Figure 1. High-level overview of the primary synthetic routes.

Strategy 1: Resolution of Racemic cis-2-Aminocyclopentanol

Resolution is a classical yet highly practical approach that involves separating a 50:50 mixture of enantiomers (a racemate).[4][5] This method is often favored in industrial settings due to its robustness and scalability. The key is to transiently convert the enantiomers into diastereomers, which possess different physical properties (e.g., solubility) and can thus be separated.

A. Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. In this process, an enzyme catalyzes a reaction (typically acylation) on one enantiomer of the racemic starting material at a much faster rate than the other, allowing for the separation of a product and the unreacted starting material.[6]

Causality and Experimental Choices:

-

Enzyme Selection: Lipases are the most common biocatalysts for this transformation. Lipase PS from Pseudomonas cepacia and Novozym 435 (immobilized Candida antarctica lipase B) exhibit excellent enantioselectivity (E > 200) for the acylation of 2-substituted cycloalkanols.[7][8] The choice of enzyme is the most critical parameter and often requires screening to find the optimal catalyst for a specific substrate.[8]

-

Acyl Donor: Vinyl acetate is frequently chosen as the acylating agent. It is an "activated" ester, and the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction effectively irreversible and driving it to completion. This choice is crucial for achieving high conversion and enantioselectivity.[7]

-

Solvent: The solvent significantly impacts enzyme activity and selectivity. Apolar organic solvents like diethyl ether, diisopropyl ether, or toluene are preferred as they maintain the enzyme's active conformation.[7][8]

Figure 2. Workflow for enzymatic kinetic resolution of cis-2-aminocyclopentanol.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Setup: To a solution of racemic cis-2-aminocyclopentanol (1.0 equiv.) in diisopropyl ether (approx. 0.1 M), add vinyl acetate (1.5–2.0 equiv.).

-

Enzyme Addition: Add Novozym 435 or Lipase PS (typically 50-100 mg per mmol of substrate).

-

Reaction: Stir the suspension at a controlled temperature (e.g., 25-40 °C). Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess (ee) of both the product and the remaining starting material.

-

Workup: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

-

Separation: Separate the resulting acylated product, (1S,2R)-2-acetamidocyclopentanol, from the unreacted this compound using column chromatography.

-

Hydrolysis (Optional): If the (1S,2R) enantiomer is desired, the separated amide can be hydrolyzed under acidic or basic conditions to yield (1S,2R)-2-aminocyclopentanol.

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | E-Value |

| Novozym 435 (CAL-B) | rac-trans-2-aminocyclohexanecarboxamide | 2,2,2-trifluoroethyl butanoate | TBME/TAA | 50 | 99 | >99 | >200 |

| Lipase PS | rac-cis-2-aminocyclohexanecarboxamide | 2,2,2-trifluoroethyl butanoate | TBME/TAA | 49 | 83 | 85 | 25 ± 8 |

| Table 1. Comparison of lipase performance in the resolution of related aminocycloalkane derivatives. High E-values (>200) indicate excellent enantioselectivity. Data adapted from related systems demonstrate the high efficacy of CAL-B.[9] |

Strategy 2: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired chiral molecule directly from a prochiral or achiral precursor, using a chiral catalyst, reagent, or auxiliary to control the stereochemical outcome. This approach avoids the theoretical 50% yield limit of classical resolution.

A. Reduction of a Chiral Azide Precursor

A highly effective and common strategy involves the synthesis of an enantiopure azido alcohol intermediate, (1R,2S)-cis-2-azidocyclopentanol. The azide group serves as a robust and stereochemically inert precursor to the amine. The final step is a simple reduction of the azide to the primary amine.

Causality and Experimental Choices:

-

Azide as Amine Precursor: The azide group is an excellent choice because it is unreactive under many common reaction conditions (e.g., oxidation, organometallic reactions), allowing for extensive molecular modifications before its conversion to the amine. It is also relatively small, minimizing steric hindrance in preceding steps.

-

Reduction Method: Catalytic hydrogenation is the cleanest and most efficient method for this transformation. A palladium on carbon (Pd/C) catalyst is typically used with hydrogen gas. This method is high-yielding, and the only byproduct is nitrogen gas, simplifying purification. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (Staudinger reaction) can also be used but may require more complex workups.

Experimental Protocol: Reduction of (1R,2S)-cis-2-Azidocyclopentanol

-

Setup: Dissolve (1R,2S)-cis-2-azidocyclopentanol (1.0 equiv.) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% loading).

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (1-3 atm).

-

Reaction: Stir the mixture vigorously at room temperature until the consumption of hydrogen ceases and TLC/GC-MS analysis indicates complete conversion of the starting material.

-

Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which is often of high purity without further purification. A reported synthesis route shows this final reduction step proceeds with a yield of 78%.[10]

Figure 3. A representative asymmetric synthesis pathway.

B. Other Asymmetric Approaches

-

Asymmetric Pd(II)-Catalyzed Overman Rearrangement: This method can be part of a one-pot process to prepare chiral aminocyclopentenes, which are precursors to aminocyclopentanols. This strategy allows for the creation of the chiral amine center with high enantiomeric excess (92% ee).[11]

-

Enzymatic Dynamic Kinetic Resolution (DKR): An enzymatic DKR reduction of a suitable keto ester can produce a syn-1,2-amino alcohol with exceptional stereocontrol (>99% ee and >99:1 dr), providing another powerful biocatalytic route.[12]

Application in Drug Development: The Gateway to Carbocyclic Nucleosides

The primary utility of this compound is its role as a precursor in the convergent synthesis of carbocyclic nucleosides.[1] In this approach, the fully formed aminocyclopentanol scaffold is coupled with a complete heterocyclic base (e.g., a purine or pyrimidine) to form the final drug molecule.[1]

Why Carbocyclic Nucleosides are Effective Drugs:

-

Metabolic Stability: As mentioned, the replacement of the endocyclic sugar oxygen with a carbon atom prevents enzymatic hydrolysis of the glycosidic bond, leading to a longer duration of action.[2][3]

-

Conformational Flexibility: The cyclopentane ring's flexibility can allow for unique and favorable interactions with target viral or cellular enzymes, potentially leading to higher efficacy and selectivity.[1]

-

Broad Spectrum of Activity: This class of compounds has shown a wide range of biological activities, leading to the development of numerous therapeutic agents for viral diseases and cancer.[2]

The synthesis of these complex drug molecules relies heavily on the availability of high-purity chiral intermediates like this compound, making its efficient synthesis a critical step in the drug development pipeline.

Summary and Outlook

The synthesis of this compound can be achieved through several robust and high-fidelity methods.

| Strategy | Key Features | Advantages | Disadvantages |

| Enzymatic Kinetic Resolution | Separation of a racemate using a stereoselective enzyme (e.g., lipase). | High enantioselectivity (often >99% ee), mild reaction conditions, reusable catalyst (if immobilized). | Maximum theoretical yield is 50% (unless the unwanted enantiomer is racemized and recycled). |

| Asymmetric Synthesis | Direct creation of the chiral centers from a prochiral starting material. | High theoretical yield (up to 100%), atom-economical. | Often requires specialized and expensive chiral catalysts or reagents; may involve more complex reaction development. |

The choice between resolution and asymmetric synthesis often depends on factors such as the scale of production, cost of materials, and available expertise. For large-scale industrial production, enzymatic resolution often provides a reliable and cost-effective solution. For discovering novel analogues and in academic research, the elegance and efficiency of asymmetric synthesis are highly attractive. The continued development of novel catalysts, both chemical and biological, will undoubtedly lead to even more efficient and sustainable methods for producing this invaluable chiral building block.

References

- BenchChem. (2025).

- LookChem. (n.d.). Cyclopentanol,2-amino-,(1R,2S)-(9CI). LookChem.

- Forgó, P., & Fülöp, F. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.

- Ghavtadze, N., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. Journal of Organic Chemistry, 79(3), 1511-5.

- Fitz, M., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry.

- Bessières, M., et al. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 7(13), 1809-28.

- ResearchGate. (2015). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Request PDF.

- BenchChem. (2025). Technical Support Center: Enhancing the Efficiency of Enzymatic Resolution of Aminocyclopentanols. Benchchem.

- Wikipedia. (n.d.). Chiral resolution. Wikipedia.

- Organic Letters. (2013). Asymmetric synthesis of cis-2,5-disubstituted pyrrolidine, the core scaffold of β3-AR agonists. Organic Letters, 15(6), 1342-5.

- JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.

- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jocpr.com [jocpr.com]

- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. lookchem.com [lookchem.com]

- 11. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric synthesis of cis-2,5-disubstituted pyrrolidine, the core scaffold of β3-AR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Data of (1R,2S)-2-aminocyclopentanol

Abstract

(1R,2S)-2-aminocyclopentanol is a chiral amino alcohol with significant applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding of its structural and stereochemical features is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of readily available experimental spectra in public databases, this guide leverages predictive models and data from analogous compounds to offer a robust framework for spectral interpretation. Each section details the theoretical principles, predicted spectral features, and an in-depth analysis of the expected data, providing researchers with the necessary tools for the structural elucidation of this important molecule.

Molecular Structure and Stereochemistry

This compound, with the chemical formula C₅H₁₁NO and a molecular weight of 101.15 g/mol , possesses a cyclopentane ring substituted with a hydroxyl (-OH) group and an amino (-NH₂) group on adjacent carbons[1][2]. The (1R,2S) designation indicates a cis relative stereochemistry, with both the hydroxyl and amino groups oriented on the same face of the cyclopentane ring. This stereochemical arrangement is crucial as it influences the molecule's three-dimensional conformation and, consequently, its spectral properties.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a soft ionization method like Electrospray Ionization (ESI) to observe the molecular ion.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 20-200).

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. By understanding the theoretical basis for these spectral features and leveraging data from analogous compounds, researchers can confidently identify and characterize this important chiral building block. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. While predicted data is a valuable tool, experimental verification remains the gold standard for structural elucidation.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

-

PubMed. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (1S,2S)-2-Aminocyclopentanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. Cyclopentane C-13 NMR spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. Cyclopentane H-1 NMR spectrum. Retrieved from [Link]

-

YouTube. How to Read an IR Spectrum? (With Subtitles) | Alcohols and amines. Retrieved from [Link]

-

ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved from [Link]

- Chapter 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

-

Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

-

ResearchGate. Computational protocols for calculating 13C NMR chemical shifts. Retrieved from [Link]

-

Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

-

ScienceDirect. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Mass Spectrometry: Fragmentation.

-

NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

-

LibreTexts Chemistry. Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

National Institutes of Health. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. Retrieved from [Link]

-

PROSPRE. 1H NMR Predictor. Retrieved from [Link]

-

EPFL. Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

-

Macedonian Journal of Chemistry and Chemical Engineering. MULTIVARIATE ANALYSIS FOR RAPID SCREENING AND PREDICTION OF SOLID-STATE COMPATIBILITY IN PHARMACEUTICAL PREFORMULATION STUDIES. Retrieved from [Link]

-

National Institutes of Health. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Retrieved from [Link]

-

YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

-

National Institutes of Health. Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes. Retrieved from [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Retrieved from [Link]

-

ResearchGate. ATR-FTIR spectroscopic investigation of the cis- and trans-bis-(α-amino acids) copper(II) complexes. Retrieved from [Link]

Sources

A Technical Guide to (1R,2S)-2-Aminocyclopentanol: Commercial Availability, Synthesis, and Applications in Drug Discovery

Abstract: (1R,2S)-2-Aminocyclopentanol is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid cyclopentane core, adorned with a specific cis-stereochemical arrangement of amino and hydroxyl groups, renders it an invaluable synthon for introducing stereochemical complexity in drug candidates. This guide provides an in-depth analysis of its commercial availability, outlining key procurement considerations for research and development. Furthermore, it details a common, stereoselective synthetic route and explores its critical applications as a precursor to potent therapeutic agents, particularly carbocyclic nucleoside analogues. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Physicochemical Properties and Stereochemical Integrity

This compound, also known as cis-(1R,2S)-2-aminocyclopentan-1-ol, is a bifunctional organic compound whose utility is intrinsically linked to its defined three-dimensional structure. The cis relationship between the hydroxyl and amino groups on the cyclopentane ring allows for potential intramolecular hydrogen bonding, influencing its conformational preferences and reactivity. This stereochemical arrangement is fundamental to its role in asymmetric synthesis, where it acts as a chiral scaffold to direct the formation of specific enantiomers in more complex target molecules.

The compound is most frequently handled and sold as either the free base or, more commonly, as a hydrochloride salt.[1][2] The salt form typically offers enhanced stability and crystallinity, simplifying handling and purification processes.

Table 1: Key Physicochemical and Identification Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| IUPAC Name | (1R,2S)-2-aminocyclopentan-1-ol | (1R,2S)-2-aminocyclopentan-1-ol;hydrochloride | [3][4] |

| CAS Number | 260065-85-8 | 137254-03-6 | [1][5] |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | [3][6] |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol | [4][6] |

| Appearance | Solid / Powder | White to slightly yellow crystalline powder | [6][7] |

| Boiling Point | ~179 °C (Predicted) | N/A | [5] |

| Flash Point | ~62 °C (Predicted) | N/A | [5] |

Commercial Availability and Procurement

This compound is readily available from a range of specialty chemical suppliers, catering to needs from laboratory-scale research to bulk manufacturing. The product has achieved commercial mass production, ensuring a stable supply chain for development projects.[5] Procurement decisions should be guided by careful consideration of purity, form (free base vs. salt), and the analytical data provided by the supplier.

Key Procurement Considerations:

-

Purity and Assay: Suppliers typically offer purities ranging from 95% to over 98%.[3][5] The analytical method used for purity determination is a critical piece of information; common methods include Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).[1][8] For applications in drug development, high-purity material assayed by a quantitative method like GC is preferable.

-

Enantiomeric Purity: For its use as a chiral building block, enantiomeric excess (e.e.) is a crucial parameter. Some suppliers explicitly state the optical purity, such as an e.e. of ≥98%.[8]

-

Salt Form: The hydrochloride salt is the most common commercial form, offering better handling properties.[1][2][9] The free base is also available for applications where the presence of chloride ions is undesirable.

-

Supplier Validation: Given the variance in pricing and quoted purity, it is advisable to source from reputable suppliers who provide comprehensive Certificates of Analysis (CoA) with detailed analytical data.

Table 2: Summary of Commercial Suppliers

| Supplier | Product Name | CAS Number | Purity/Form | Reference |

| Sigma-Aldrich | (1R,2S)-cis-2-Aminocyclopentanol hydrochloride | 137254-03-6 | ≥98.0% (TLC) | [1] |

| AChemBlock | (1R,2S)-2-aminocyclopentan-1-ol | 260065-85-8 | 97% | [3] |

| Chemenu | This compound | 260065-85-8 | 95% | [5] |

| Parchem | This compound | 1574120-52-7 | Not Specified | [10] |

| Amitychem | cis-(1S,2R)-2-Aminocyclopentanol hydrochloride | 225791-13-9 | 99% | [2] |

| A B Enterprises | 1r 2s -Cis-2-Aminocyclopentanol Hydrochloride | 137254-03-6 | 98% | [6] |

Note: CAS numbers may vary between suppliers and specific batches. Always verify with the supplier's documentation.

Synthetic Routes and Methodologies

The synthesis of enantiomerically pure this compound is a critical process that underpins its utility. A common and effective strategy involves the stereospecific reduction of an azide precursor, which itself can be derived from a chiral epoxide. This approach is favored because the reduction of an azide to an amine is a high-yielding and clean transformation that does not affect the existing stereocenters.

One reported synthetic route achieves a 78.0% yield by reducing (1R,2S)-cis-2-azidocyclopentanol.[5] This precursor ensures that the resulting amino group retains the desired cis configuration relative to the hydroxyl group.

Caption: Stereoselective synthesis via azide reduction.

Experimental Protocol: Reduction of (1R,2S)-cis-2-Azidocyclopentanol

This protocol is a representative example based on standard literature procedures for azide reduction.

-

Reactor Setup: To a stirred solution of (1R,2S)-cis-2-azidocyclopentanol (1.0 eq) in a suitable solvent such as methanol or ethanol, carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator apparatus. The reaction is stirred vigorously at room temperature.

-

Causality Insight: The palladium surface catalyzes the addition of hydrogen across the azide functional group, leading to the extrusion of nitrogen gas and the formation of the primary amine. This method is chosen for its mild conditions and high chemoselectivity, leaving the hydroxyl group and stereocenters untouched.

-

-

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.

-

Self-Validation: The complete removal of the heterogeneous catalyst is crucial to prevent contamination of the final product. The dark palladium catalyst is easily separated by filtration, providing a clear filtrate if the process is successful.

-

-

Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by distillation or by converting it to its hydrochloride salt via treatment with HCl in a suitable solvent (e.g., diethyl ether), followed by crystallization.

Key Applications in Research and Drug Development

The primary value of this compound lies in its role as a chiral building block for synthesizing complex, biologically active molecules. Its rigid structure and defined stereocenters allow it to serve as a scaffold, pre-organizing functional groups in a specific spatial orientation required for interaction with biological targets like enzymes or receptors.

-

Carbocyclic Nucleoside Analogues: This class of compounds is central to antiviral therapies. In these molecules, the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic ring, such as cyclopentane.[11] This modification imparts greater metabolic stability by removing the labile glycosidic bond. The stereochemistry of the amino and hydroxyl groups on the cyclopentane ring is critical for mimicking the natural sugar and ensuring proper interaction with viral enzymes. For instance, the core structure of Abacavir, a key drug for HIV treatment, is built upon a related aminocyclopentene methanol structure, highlighting the importance of this chemical class.[12]

-

Asymmetric Synthesis and Chiral Ligands: Derivatives of aminocyclopentanol can be used to form chiral ligands for transition-metal-catalyzed asymmetric reactions.[13] These ligands create a chiral environment around the metal center, enabling the synthesis of enantiomerically pure products, which is a fundamental requirement in the pharmaceutical industry.[7]

-

Enzyme Inhibitors: The compound's framework is used to synthesize inhibitors for various enzymes. For example, derivatives of the related (1R,2S)-2-aminocyclohexanol have been used to create potent inhibitors of human cathepsins, demonstrating the utility of these aminocycloalkanol scaffolds in drug discovery.[13]

Caption: Role as a building block in multi-step synthesis.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically complex pharmaceuticals. Its commercial availability from numerous suppliers provides researchers and developers with a reliable source for this critical chiral synthon. A thorough understanding of its properties, synthetic origins, and procurement variables is essential for its effective integration into drug discovery and development pipelines. As the demand for enantiomerically pure therapeutics continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase.

References

-

LookChem. Cyclopentanol,2-amino-,(1R,2S)-(9CI). [Link]

-

IndiaMART. 1r 2s -Cis-2-Aminocyclopentanol Hydrochloride. [Link]

-

International Journal of Chemical and Pharmaceutical Analysis. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL. [Link]

-

PubChem, National Center for Biotechnology Information. This compound. [Link]

Sources

- 1. (1R,2S)-顺式-2-氨基环戊醇 盐酸盐 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. (1R,2S)-2-aminocyclopentan-1-ol 97% | CAS: 260065-85-8 | AChemBlock [achemblock.com]

- 4. This compound | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (1R,2S)-cis-2-Aminocyclopentanol = 97 GC 137254-03-6 [sigmaaldrich.com]

- 9. (1R,2S)-cis-2-Aminocyclopentanol hydrochloride manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 10. parchem.com [parchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ijcpa.in [ijcpa.in]

- 13. benchchem.com [benchchem.com]

Safety and handling of (1R,2S)-2-aminocyclopentanol

An In-depth Technical Guide to the Safe Handling and Application of (1R,2S)-2-aminocyclopentanol

This guide provides a comprehensive overview of this compound, a critical chiral building block in modern pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheets to offer field-proven insights into the safe handling, storage, and application of this versatile compound. The protocols and recommendations herein are grounded in established safety principles and are designed to foster a self-validating system of laboratory safety.

Section 1: Core Chemical and Physical Properties

This compound is a chiral amino alcohol valued for its specific stereochemistry, which is instrumental in the asymmetric synthesis of complex molecular targets.[1][2] Understanding its fundamental properties is the first step toward safe and effective utilization. The compound is most commonly available as a free base or as a hydrochloride salt, which exhibits greater stability and solubility in certain solvents.[1]

| Property | Value | Source(s) |

| IUPAC Name | (1R,2S)-2-aminocyclopentan-1-ol | [3][4] |

| Synonyms | cis-(1R,2S)-2-aminocyclopentanol | [4][5] |

| CAS Number | 260065-85-8 (Free Base) | [3][6] |

| Molecular Formula | C₅H₁₁NO | [3][4][6] |

| Molecular Weight | 101.15 g/mol | [3][4] |

| Appearance | Varies; often a solid or oil | [1][3] |

| Boiling Point | 179 °C (Free Base) | [6] |

| Flash Point | 62 °C (Free Base) | [6] |

| pKa (Predicted) | 14.93 ± 0.40 | [6] |

Section 2: Hazard Identification and GHS Classification

While comprehensive toxicological data for this compound is limited, available safety data sheets (SDS), primarily for its hydrochloride salt and related isomers, mandate a cautious approach. The compound and its salts are consistently classified as irritants, with the potential for more severe damage upon direct contact.[7]

The Globally Harmonized System (GHS) classifications from various suppliers underscore the need for stringent protective measures.

| Hazard Classification | GHS Code | Signal Word | Source(s) |

| Causes skin irritation | H315 | Danger/Warning | [3][7][8] |

| Causes serious eye damage/irritation | H318 / H319 | Danger/Warning | [3][7][8] |

| Harmful if swallowed | H302 | Warning | [3][9] |

| May cause respiratory irritation | H335 | Warning | [3][10] |

| Causes severe skin burns and eye damage | H314 | Danger | [11] |

Expert Analysis: The variability in GHS classifications (from irritation to severe burns) likely depends on the specific isomer, whether it is the free base or a salt, its concentration, and the supplier's testing data. The H314 classification (causes severe skin burns) reported for the (1S,2S) isomer suggests a high potential for corrosivity.[11] Therefore, as a best practice, This compound should always be handled as a potentially corrosive material capable of causing serious eye damage and skin irritation or burns. This conservative approach ensures the highest level of safety.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A proactive strategy involving engineering controls and appropriate PPE is non-negotiable when working with this compound. The primary objective is to eliminate routes of exposure, namely inhalation, skin contact, and eye contact.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is crucial for preventing the inhalation of any aerosols or vapors and providing containment in case of a spill.[7]

-

Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and handle any fugitive emissions.[7][10]

-

Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[12]

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE selection is critical. The choice of equipment should be based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[7] Given the risk of serious eye damage (H318/H314), a full-face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as transfers of larger quantities or reaction workups.[7][12]

-

Skin Protection:

-

Gloves: Handle with compatible, chemical-resistant gloves (e.g., Nitrile rubber) inspected for integrity before each use.[7][10] Do not wear gloves outside the immediate work area. Wash and dry hands thoroughly after removing gloves.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Impervious Clothing: For larger scale operations, consider wearing additional impervious clothing, such as a chemical-resistant apron, to prevent skin contact.[7]

-

-

Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required. However, if irritation is experienced or if there is a potential for exceeding exposure limits (e.g., during a large spill cleanup), a full-face respirator with an appropriate cartridge should be used.[7]

Caption: Risk assessment and handling workflow for this compound.

Section 4: Safe Handling and Storage Protocols

Adherence to systematic handling and storage protocols is essential for preventing accidents and maintaining the integrity of the compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment.

-

PPE Donning: Put on all required PPE as determined by your risk assessment.

-

Weighing & Transfer: Conduct all weighings and transfers on a non-porous, disposable surface (e.g., weigh paper or a plastic liner) within the fume hood to contain any minor spills. Avoid creating dust.[7]

-

Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

-

Post-Handling: Tightly close the container immediately after use.[7]

-

Decontamination: Clean any contaminated surfaces and equipment thoroughly before removing them from the fume hood.

-

PPE Doffing: Remove PPE in the correct order to avoid self-contamination (gloves first), and wash hands immediately.

Storage and Incompatibility

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[7][9] For the hydrochloride salt, storage at 2-8 °C may be recommended to ensure long-term stability.[1]

-

Incompatible Materials: Store separately from strong oxidizing agents and foodstuff containers.[7] The amino group can react exothermically with acids.

-

Electrostatic Discharge: Use non-sparking tools and prevent fire caused by electrostatic discharge, particularly when handling larger quantities of the material or its solutions in flammable solvents.[7][9]

Section 5: First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill. All personnel must be familiar with these procedures and the location of emergency equipment.

Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention. [7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [7][9]

-

Inhalation: Move the victim to fresh air immediately.[7] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention. [9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. [9]

Spill Response Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Contain: Prevent further spread of the spill if it is safe to do so.[7]

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Protect: Wear appropriate PPE, including a respirator if necessary.

-

Clean-up: For a solid spill, carefully collect the material without creating dust and place it in a labeled, sealed container for disposal.[7] For a liquid spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Caption: Emergency response flowchart for spills or personal exposure.

Section 6: Synthesis and Purification Safety Considerations

For researchers synthesizing this compound, safety considerations extend to the starting materials and intermediates. A common synthetic route involves the reduction of (1R,2S)-cis-2-azidocyclopentanol.[6]

-

Use of Azides: Organic azides are potentially explosive and must be handled with extreme care. Avoid friction, shock, and elevated temperatures. Always work behind a blast shield when handling azide compounds.

-

Reduction Reactions: The reduction of the azide group, often using hydrogen gas with a catalyst or reducing agents like lithium aluminum hydride, carries its own risks. Ensure proper setup for hydrogenation reactions and follow established procedures for quenching reactive reducing agents.

-

Purification: Purification of the final product often involves techniques like distillation or chromatography.[14]

-

Distillation: When distilling under reduced pressure to purify the free base, ensure the system is free of leaks to prevent exposure. Never heat the distillation flask to dryness.

-

Chromatography: The basicity of the amino group can cause peak tailing on standard silica gel.[14] Using an amine-functionalized silica or adding a competing base like triethylamine to the mobile phase is a common strategy.[14] This requires handling additional volatile and flammable chemicals, reinforcing the need for all chromatographic procedures to be conducted in a fume hood.

-

Section 7: Applications in Research and Drug Development

The stringent handling procedures for this compound are justified by its significant role as a high-value chiral intermediate. Its defined stereochemistry is crucial for creating enantiomerically pure compounds, a fundamental requirement in modern drug design to maximize therapeutic efficacy and minimize off-target side effects.[1]

-

Chiral Building Block: It serves as a key starting material in the multi-step synthesis of complex pharmaceuticals, especially those targeting neurological disorders.[1]

-

Asymmetric Synthesis: The compound and its derivatives are used to create chiral ligands for asymmetric catalysis, enabling the selective production of a desired enantiomer in a chemical reaction.[2]

-

Carbocyclic Nucleosides: Aminocyclopentanol scaffolds are integral to the synthesis of carbocyclic nucleoside analogues, which are investigated as potential antiviral and anticancer agents.[15]

Conclusion

This compound is an indispensable tool for the modern medicinal chemist. Its utility, however, is matched by its potential hazards. By adopting a conservative risk assessment, implementing robust engineering controls, and consistently using appropriate personal protective equipment, researchers can leverage the unique chemical properties of this compound while ensuring the highest standards of laboratory safety. This guide serves as a foundation for building a culture of safety that is both rigorous and practical, enabling continued innovation in drug discovery and development.

References

-

LookChem. (n.d.). Cyclopentanol,2-amino-,(1R,2S)-(9CI). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2S)-2-Aminocyclopentanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanol. Retrieved from [Link]

-

Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Current Pharmaceutical Analysis, 1(4), 176-182. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2R)-2-Aminocyclopentanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanols. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. (1R,2S)-2-aminocyclopentan-1-ol 97% | CAS: 260065-85-8 | AChemBlock [achemblock.com]

- 4. This compound | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,2R)-2-Aminocyclopentanol | C5H11NO | CID 12886904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. (1R,2S)-顺式-2-氨基环戊醇 盐酸盐 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. (1S,2S)-2-Aminocyclopentanol | C5H11NO | CID 11571787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of (1R,2S)-2-aminocyclopentanol: A Technical Guide for Drug Development Professionals

Abstract

(1R,2S)-2-aminocyclopentanol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This in-depth technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its fundamental physicochemical properties. Due to the limited availability of specific experimental data in public literature, this guide emphasizes the theoretical principles governing its solubility and offers a detailed, standardized protocol for its empirical determination. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

Chiral amines and amino alcohols are privileged scaffolds in modern drug discovery, frequently imparting desirable pharmacological activity and pharmacokinetic properties to therapeutic agents. This compound, with its specific stereochemistry, presents a unique three-dimensional arrangement of functional groups that can engage in precise molecular interactions with biological targets. Its application as a key intermediate in the synthesis of complex molecules underscores the necessity of a comprehensive understanding of its physical and chemical properties, with solubility being a cornerstone for its practical application.[1]

This guide moves beyond a simple data sheet, offering a logical framework for understanding and predicting the solubility of this compound. By dissecting its molecular structure and the interplay of intermolecular forces, we can anticipate its behavior in a variety of organic solvents, thereby streamlining process development and minimizing experimental trial and error.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The key physicochemical properties of this compound are summarized below, providing the basis for the subsequent solubility predictions.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| CAS Number | 260065-85-8 | [3] |

| Appearance | Predicted to be a liquid or low-melting solid | - |

| Boiling Point | 179 °C (Predicted) | [3] |

| pKa | 14.93 ± 0.40 (Predicted) | [3] |

| LogP | 0.55880 (Predicted) | [3] |

The presence of both a primary amine (-NH₂) and a hydroxyl (-OH) group on a five-membered cycloalkane ring defines the dualistic nature of this molecule. The amine and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, imparting a significant degree of polarity to the molecule. Conversely, the cyclopentane ring is a non-polar, hydrophobic moiety. The interplay between these polar and non-polar regions governs the solubility of this compound in various organic solvents.

Predicted Solubility in Organic Solvents: A "Like Dissolves Like" Analysis

In the absence of extensive experimental data, the principle of "like dissolves like" serves as a robust guide for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. We can categorize organic solvents into three main classes to predict the solubility of this compound.

Polar Protic Solvents

These solvents (e.g., water, methanol, ethanol, isopropanol) possess O-H or N-H bonds and can readily engage in hydrogen bonding. Given that this compound has both an amine and a hydroxyl group, it is expected to be highly soluble in polar protic solvents.[4] The strong hydrogen bonding interactions between the solute and solvent molecules can overcome the intermolecular forces within the bulk solute.

Polar Aprotic Solvents

Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, acetone) have significant dipole moments but lack O-H or N-H bonds. While they cannot act as hydrogen bond donors, their polarity allows them to solvate polar molecules effectively. This compound is predicted to have good to moderate solubility in these solvents. The dipole-dipole interactions between the solvent and the polar functional groups of the solute will facilitate dissolution.

Non-Polar Solvents

Non-polar solvents (e.g., hexane, toluene, diethyl ether, dichloromethane) have low dielectric constants and primarily interact through weak van der Waals forces. The non-polar cyclopentane ring of this compound will have favorable interactions with these solvents. However, the highly polar amine and hydroxyl groups will be poorly solvated, leading to a prediction of low to very limited solubility in non-polar solvents.[2] The energy required to break the strong hydrogen bonds between the solute molecules will not be sufficiently compensated by the weak interactions with the non-polar solvent.

Summary of Predicted Qualitative Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility |

| Polar Protic | Water, Methanol, Ethanol | High |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble |

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in different solvent classes.

Caption: Predicted solubility based on intermolecular forces.

Standardized Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, the following equilibrium shake-flask method is recommended. This protocol is a robust and widely accepted method for determining the thermodynamic solubility of a compound.

Objective: To quantitatively determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the respective solvent.

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the saturation solubility.

-

The following diagram outlines the experimental workflow for determining the solubility of this compound.

Caption: Shake-flask method for solubility measurement.

Conclusion

References

-

LookChem. This compound. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

PubChem. (1S,2R)-2-Aminocyclopentanol. [Link]

-

PubChem. This compound. [Link]

-

BYJU'S. Physical Properties of Amines. [Link]

-

Quora. Are amines soluble in organic solvents? [Link]

-

Chemistry LibreTexts. 24.2: Structure and Properties of Amines. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. 4.4 Solubility. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Quora. How is alcohol both organic solvent and soluble in water? [Link]

Sources

The Architecture of Asymmetry: A Technical Guide to the Discovery and History of Chiral Amino Alcohols

Abstract: Chiral amino alcohols are a class of organic compounds fundamental to the development of modern chemistry and medicine. Their unique bifunctional nature and inherent chirality have made them indispensable building blocks for numerous pharmaceuticals and pivotal ligands in asymmetric catalysis. This guide provides a comprehensive overview of the seminal discoveries, the evolution of synthetic strategies, and the critical applications that have cemented the importance of these molecules. We will traverse the historical landscape from the first synthesis of simple amino alcohols to the sophisticated catalytic methods that now grant precise control over their stereochemistry, offering researchers and drug development professionals a thorough understanding of this vital chemical class.

Introduction: The Structural and Functional Significance of Chiral Amino Alcohols

Amino alcohols are organic compounds distinguished by the presence of both an amine and a hydroxyl functional group. When the carbon atoms to which these groups are attached are stereocenters, the molecule is chiral, existing as a pair of non-superimposable mirror images known as enantiomers. This chirality is often the determining factor in the molecule's biological activity. The specific three-dimensional arrangement of the amine and hydroxyl groups dictates how the molecule interacts with chiral biological targets like enzymes and receptors, a principle of molecular recognition that is the bedrock of modern pharmacology.[1]